![molecular formula C21H22N4O3S B3009957 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1181462-06-5](/img/structure/B3009957.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
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Overview
Description
The compound "N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide" is a complex organic molecule that appears to be related to various research areas, including the synthesis of nitrogen-heterocycles, photoinduced cyclization reactions, cardiac electrophysiological activity, anticancer agents, and the study of molecular structures and interactions. The papers provided discuss various related compounds and their synthesis, properties, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related nitrogen-heterocycles is described in the first paper, where N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride is used as an intermediate to obtain 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . Another paper discusses the synthesis of enaminones through a rhodium-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols, which could be related to the synthesis of the compound . Additionally, the synthesis of substituted benzamides and benzene sulfonamides with anticancer properties is reported, which may share synthetic pathways with the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the X-ray structural characterization, NBO, and HOMO-LUMO analysis of a sulfonamide compound was performed using DFT, which could provide insights into the electronic properties and stability of the target compound . Another study elaborated on the molecular structure and vibrational spectroscopic investigation of a similar molecule, N-((4-aminophenyl)sulfonyl)benzamide, which could help understand the structural behavior of the compound .
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to the target compound. For example, the photoinduced cyclization of N-allylbenzamides with N-sulfonylaminopyridinium salts is discussed, which involves a radical pathway and aryl C-H bond functionalization . The thermally induced cyclization of N-(phenylsulfonyl)benzohydrazonoyl azides to tetrazoles and their decomposition to benzonitriles is another reaction that could be related to the synthesis or transformation of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, which can provide a basis for understanding the target compound. The cardiac electrophysiological activity of N-substituted imidazolylbenzamides is described, indicating the potential for biological activity . The discovery of novel sulphonamides with high affinity and selectivity for the endothelin ETA receptor suggests that the target compound may also exhibit specific receptor interactions . Additionally, the crystallization of newly synthesized benzamides as ethanol monosolvates highlights the importance of solvate formation in the characterization of such compounds .
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds with structures related to N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, have been investigated for their cardiac electrophysiological activity. These compounds have shown potency comparable to sematilide, a selective class III agent, indicating potential applications in cardiac arrhythmias treatment. The 1H-imidazol-1-yl moiety in these compounds is a viable replacement for the methylsulfonylamino group, contributing to their class III electrophysiological activity (Morgan et al., 1990).
Endothelin Antagonism
Compounds structurally related to N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide have been identified as potent and selective antagonists for the endothelin ETA receptor. These sulphonamides exhibit significant potency in vivo, with extended oral action durations, suggesting their potential in treating conditions associated with endothelin, such as cardiovascular diseases (Mortlock et al., 1997).
Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocyclic compounds, including benzothiazole- and benzimidazole-based heterocycles. These heterocycles have potential applications in the development of novel pharmaceuticals and materials (Darweesh et al., 2016).
Anti-Inflammatory and Anti-Cancer Agents
Substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, structurally similar to N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, have been synthesized and evaluated as anti-inflammatory and anti-cancer agents. These compounds show promise in the development of new treatments for inflammation and cancer (Gangapuram & Redda, 2009).
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-24(15-18-14-22-25(2)16-18)21(26)19-8-10-20(11-9-19)23-29(27,28)13-12-17-6-4-3-5-7-17/h3-14,16,23H,15H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWHJYPMSMRTP-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethenesulfonamido)benzamide |
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